2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, and the carboxamide group is usually formed via an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-fluorophenyl)-5-(carboxylic acid)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-amine
- 2-(4-fluorophenyl)-5-(carboxylic acid)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
What sets 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19FN4O2 |
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Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H19FN4O2/c1-10(2)7-8-17-15(22)14-13(9-21)18-20(19-14)12-5-3-11(16)4-6-12/h3-6,10,21H,7-9H2,1-2H3,(H,17,22) |
InChI Key |
XOASNSBGXGECGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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